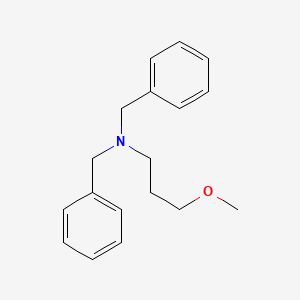

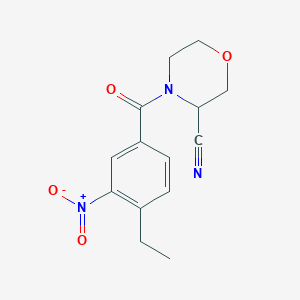

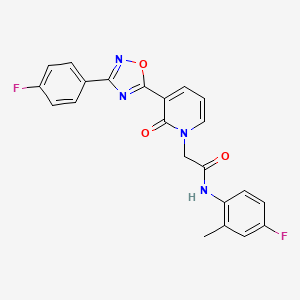

![molecular formula C7H5N3O B2966409 [1,2,4]三唑并[1,5-a]吡啶-2-甲醛 CAS No. 1373338-09-0](/img/structure/B2966409.png)

[1,2,4]三唑并[1,5-a]吡啶-2-甲醛

描述

“[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde” is a chemical compound that belongs to the class of non-naturally occurring small molecules . It’s a derivative of [1,2,4]Triazolo[1,5-a]pyridine, which has a molecular weight of 119.1240 .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine derivatives has been achieved through various methods. One such method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridine, the parent compound of “[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde”, is available as a 2D Mol file . The compound has a molecular weight of 119.1240 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyridine derivatives are diverse. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyridine, the parent compound of “[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde”, include a molecular weight of 119.1240 . More specific properties of the derivative compound are not available in the retrieved data.科学研究应用

Medicinal Chemistry: RORγt Inverse Agonists

This compound is utilized in the development of RORγt inverse agonists, which are promising therapeutic agents for autoimmune diseases. The ability to modulate the RORγt pathway offers potential treatments for conditions such as psoriasis, multiple sclerosis, and rheumatoid arthritis .

Pharmaceutical Applications: JAK Inhibitors

The triazolopyridine scaffold is a key feature in JAK1 and JAK2 inhibitors. These inhibitors are significant in treating myeloproliferative disorders, and their role in cytokine signaling makes them relevant in cancer and inflammatory disease therapies .

Cardiovascular Therapeutics

Compounds containing the triazolopyridine moiety have been associated with the treatment of cardiovascular disorders. Their unique structure allows them to interact with various biological targets, offering new avenues for therapeutic intervention .

Type 2 Diabetes Management

Researchers have identified the potential of triazolopyridine derivatives in managing type 2 diabetes. These compounds can play a role in regulating glucose levels and improving insulin sensitivity .

Material Sciences: Optoelectronic Devices

In material sciences, this compound has applications in creating optoelectronic devices. Its electronic properties make it suitable for use in light-emitting diodes (LEDs) and other electronic components that require specific luminescent characteristics .

Sensor Technology

The luminescent properties of triazolopyridine derivatives make them excellent candidates for sensor technology. They can be used in the detection of various environmental and biological analytes, providing sensitive and selective sensing capabilities .

Anti-Cancer Research

Triazolopyridine derivatives have shown promise as anti-cancer agents. Their ability to interact with specific cellular targets can lead to the development of novel oncology therapeutics .

Imaging and Microscopy

These compounds are also used as emitters for confocal microscopy and imaging. Their luminescent properties enhance the quality of imaging, which is crucial for detailed biological studies and diagnostics .

作用机制

Target of Action

“[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde” is a type of 1,2,4-triazolo[1,5-a]pyridine, which is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This results in the formation of the target compound in a short reaction time .

Biochemical Pathways

The affected pathways include the RORγt, PHD-1, JAK1, and JAK2 pathways . These pathways are involved in various biological processes, including immune response, oxygen sensing, and signal transduction . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways. For instance, as a JAK1 and JAK2 inhibitor, the compound could potentially inhibit the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a microwave-mediated reaction , suggesting that heat could influence its formation. Additionally, the presence of other molecules could potentially affect the compound’s interaction with its targets.

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSJSIASDICNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

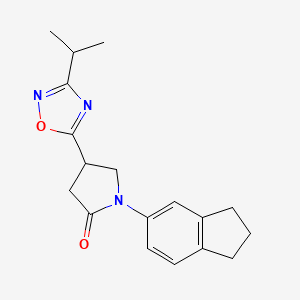

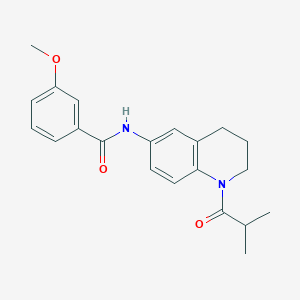

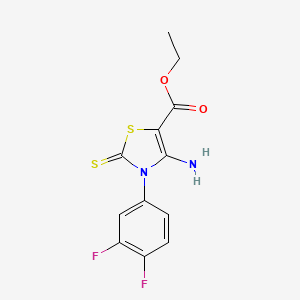

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

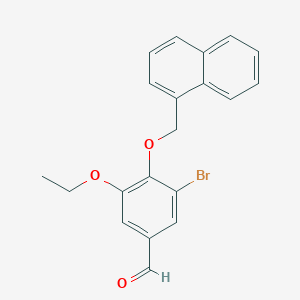

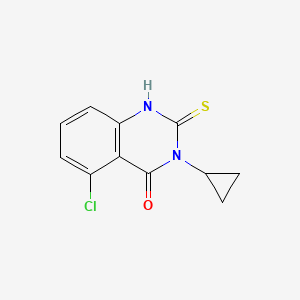

![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)